molecular formula C15H9ClN4O2S B2937006 5-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline CAS No. 872197-91-6

5-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline

Cat. No.: B2937006
CAS No.: 872197-91-6
M. Wt: 344.77
InChI Key: LYFXAXCYUYOPFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline is a heterocyclic compound with a molecular formula of C15H9ClN4O2S It is characterized by the presence of a triazoloquinazoline core, which is a fused ring system combining triazole and quinazoline moieties

Preparation Methods

The synthesis of 5-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This step involves the cyclization of an appropriate hydrazine derivative with a suitable nitrile or isocyanide to form the triazole ring.

    Introduction of the Quinazoline Moiety: The triazole intermediate is then reacted with a quinazoline derivative under specific conditions to form the triazoloquinazoline core.

    Chlorination and Sulfonylation:

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as the development of scalable processes.

Chemical Reactions Analysis

5-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling reagents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline has several scientific research applications:

Comparison with Similar Compounds

5-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline can be compared with other triazoloquinazoline derivatives. Similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(benzenesulfonyl)-5-chlorotriazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN4O2S/c16-13-11-8-4-5-9-12(11)20-14(17-13)15(18-19-20)23(21,22)10-6-2-1-3-7-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFXAXCYUYOPFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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